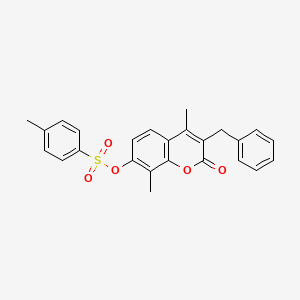
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate is a chemical compound that belongs to the class of coumarin derivatives. It has been widely used in scientific research due to its potential therapeutic properties.
作用機序
The exact mechanism of action of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been shown to activate the Nrf2/ARE pathway, which is a signaling pathway that regulates the expression of genes involved in antioxidant defense.
Biochemical and physiological effects:
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, it has been shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the major advantages of using 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate in lab experiments is its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to prepare solutions for in vitro assays.
将来の方向性
There are several future directions for the research on 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate. One of the areas of research is the development of new drugs based on this compound. It has shown promising results in preclinical studies, and further research is needed to evaluate its safety and efficacy in clinical trials. Another area of research is the investigation of its potential as a fluorescent probe for the detection of metal ions. It has been shown to exhibit high selectivity and sensitivity towards certain metal ions, and further research is needed to explore its potential applications in this area. Finally, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways.
合成法
The synthesis of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate involves the reaction of 4-methylbenzenesulfonyl chloride with 3-benzyl-4,8-dimethylcoumarin in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform. The product is obtained as a white solid and is purified by recrystallization.
科学的研究の応用
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate has been extensively used in scientific research due to its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer activities. It has also been used as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O5S/c1-16-9-11-20(12-10-16)31(27,28)30-23-14-13-21-17(2)22(15-19-7-5-4-6-8-19)25(26)29-24(21)18(23)3/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEZFQABTLCWTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=C(C=C2)C(=C(C(=O)O3)CC4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5221805.png)
![3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5221817.png)
![N-(2-furylmethyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B5221818.png)
![4-bromo-N-{[(4-{[(4-methoxy-1,2,5-thiadiazol-3-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B5221833.png)
![7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5221835.png)
![2-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B5221839.png)
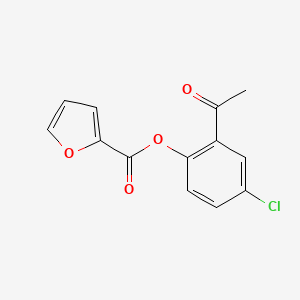

![4-methyl-N-(2-methyl-5-nitrophenyl)-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5221846.png)
![2-[(3-chlorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B5221847.png)
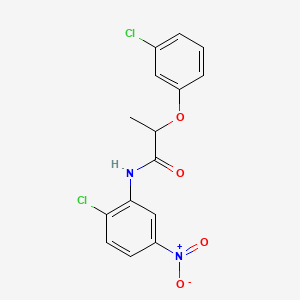
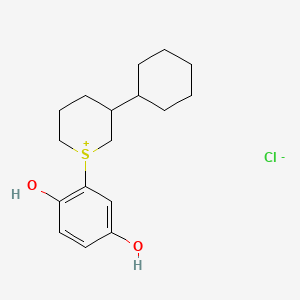
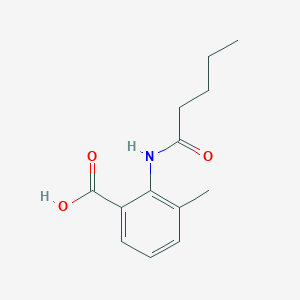
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(phenylacetyl)-4-piperidinecarboxamide](/img/structure/B5221870.png)